molecular formula C17H19BrClF2NO2 B2652443 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride CAS No. 1185037-33-5

1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Cat. No. B2652443
CAS RN: 1185037-33-5
M. Wt: 422.69
InChI Key: OILBKTIGMWZKTJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H19BrClF2NO2 and its molecular weight is 422.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research on similar compounds has focused on synthesizing and characterizing novel derivatives with potential biological activities. For example, a study on substituted phenyl azetidines explored the antimicrobial activity of newly synthesized compounds, showcasing a methodological approach that could be applied to the compound for developing antimicrobial agents (Doraswamy & Ramana, 2013).

Cardioselectivity and Beta-Adrenoceptor Blocking Agents

Another relevant study investigated the cardioselectivity of beta-adrenoceptor blocking agents, indicating how structural variations influence the affinity for beta-1 and beta-2 adrenoceptors. This could imply that derivatives of the compound might be engineered for specific receptor targeting, enhancing therapeutic potential in cardiovascular diseases (Rzeszotarski et al., 1979).

Antihypertensive Activities

The design and synthesis of analogs targeting specific receptors, such as α₁-adrenoceptors antagonists, have been explored to improve pharmacokinetic profiles and increase therapeutic efficacy. This suggests that modifications to the compound could yield new antihypertensive agents with optimized properties (Xi et al., 2011).

Drug Metabolism and Synthetic Pathways

Investigations into the metabolism of related compounds provide insights into potential metabolic pathways, aiding in the design of derivatives with desired pharmacokinetic attributes. Such studies are crucial for developing compounds with improved bioavailability and reduced toxicity (Kanamori et al., 2002).

Conformational Analyses

Understanding the conformational behavior of chemical entities in various environments is essential for drug design, as it affects receptor binding and drug efficacy. Research on conformational analyses of derivatives provides a foundation for predicting the behavior of new compounds in biological systems (Nitek et al., 2020).

properties

IUPAC Name

1-(4-bromo-2,6-difluorophenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrF2NO2.ClH/c1-11(12-5-3-2-4-6-12)21-9-14(22)10-23-17-15(19)7-13(18)8-16(17)20;/h2-8,11,14,21-22H,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILBKTIGMWZKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=C(C=C(C=C2F)Br)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.